1-Bromo-4-ethoxy-2-fluoro-5-methoxybenzene

Descripción

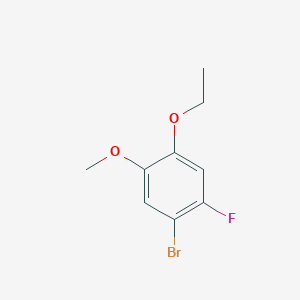

1-Bromo-4-ethoxy-2-fluoro-5-methoxybenzene is a halogenated aromatic compound featuring a benzene ring substituted with bromine (Br), fluorine (F), ethoxy (-OCH₂CH₃), and methoxy (-OCH₃) groups at positions 1, 2, 4, and 5, respectively. This compound is primarily utilized in pharmaceutical intermediates and organic synthesis due to its versatile reactivity patterns, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) facilitated by the bromine substituent . Its structural complexity arises from the interplay of electron-withdrawing (Br, F) and electron-donating (ethoxy, methoxy) groups, which modulate its electronic and steric properties. Commercial availability is noted in small quantities (1g, 500mg), indicating its role as a specialty chemical .

Propiedades

IUPAC Name |

1-bromo-4-ethoxy-2-fluoro-5-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrFO2/c1-3-13-9-5-7(11)6(10)4-8(9)12-2/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPAGJNILFJSAKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1OC)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

1-Bromo-4-ethoxy-2-fluoro-5-methoxybenzene (C9H10BrFO2) is a halogenated aromatic compound that has garnered interest due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of bromine, fluorine, and methoxy groups on a benzene ring. Its molecular structure can be represented as follows:

The biological activity of this compound is primarily mediated through its interaction with various biological targets. Key mechanisms include:

1. Enzyme Inhibition : This compound has been shown to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. The inhibition or activation of these enzymes can significantly influence metabolic pathways and drug efficacy.

2. Modulation of Signaling Pathways : It affects several signaling pathways, including the MAPK/ERK pathway, which is vital for cell proliferation and differentiation. This modulation can lead to altered gene expression related to oxidative stress response .

Anticancer Effects

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance:

- Case Study 1 : A derivative exhibited selective inhibition against various cancer cell lines, inducing apoptosis and cell cycle arrest in breast cancer models. The compound demonstrated an IC50 value in the low micromolar range, indicating potent cytotoxicity against rapidly dividing cells .

Other Biological Activities

In addition to its anticancer properties, this compound has been investigated for other biological activities:

- Antimicrobial Activity : Some related compounds have shown promising antimicrobial effects, suggesting potential applications in treating infections .

Data Table: Biological Activity Overview

Aplicaciones Científicas De Investigación

Organic Synthesis

1-Bromo-4-ethoxy-2-fluoro-5-methoxybenzene serves as a building block in the synthesis of more complex organic molecules. It can be utilized in:

- Cross-coupling reactions : It acts as a coupling partner in Suzuki or Heck reactions to form biaryl compounds.

- Functional group transformations : The bromine atom can be replaced by various nucleophiles, facilitating the creation of diverse derivatives.

Medicinal Chemistry

The compound has shown promise in medicinal chemistry due to its potential biological activities:

- Anticancer Activity : Preliminary studies indicate that it may inhibit specific cancer cell lines through mechanisms involving enzyme inhibition or receptor modulation.

- Antimicrobial Properties : Its structural features suggest potential interactions with microbial enzymes, which could lead to the development of new antimicrobial agents.

Material Science

In material science, this compound can be used to synthesize:

- Liquid crystals : Its unique molecular structure allows for applications in liquid crystal displays (LCDs) due to its ability to influence optical properties.

- Polymers : The compound can be incorporated into polymer matrices to enhance thermal stability and chemical resistance.

Case Studies

Several case studies highlight the applications of this compound:

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of this compound against breast cancer cell lines. The results indicated that it inhibited cell proliferation at micromolar concentrations, suggesting its potential as a lead compound for further drug development.

Case Study 2: Enzyme Inhibition

Research focused on the interaction of this compound with phosphoinositide 3-kinase (PI3K), a critical enzyme in cancer signaling pathways. In vitro assays demonstrated that it effectively inhibited PI3K activity, indicating its potential role in targeted cancer therapies.

Comparación Con Compuestos Similares

Key Trends :

- Electron Effects : Ethoxy and methoxy groups donate electrons via resonance, while halogens (Br, F) withdraw electrons. This combination creates regions of varied electron density, influencing reactivity in electrophilic substitution or metal-catalyzed coupling reactions .

- Steric Hindrance : Ethoxy’s bulkiness (compared to methoxy or methyl) may reduce reaction rates in sterically sensitive pathways .

Physicochemical Properties

Notes:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.